![molecular formula C8H13NO2 B14471387 N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine CAS No. 67730-51-2](/img/structure/B14471387.png)
N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-Dimethyl-7-oxabicyclo[410]heptan-2-ylidene)hydroxylamine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine typically involves the oxidation of cyclohexene derivatives. One common method involves the use of dendritic complexes to facilitate the oxidation process . The reaction conditions often include specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at controlled temperatures.
Reduction: Sodium borohydride; often performed in an inert atmosphere.
Substitution: Various nucleophiles; reaction conditions depend on the specific nucleophile used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a substrate to investigate the specificity of various reductases.
Medicine: Research into its potential as an anticapsin analog.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and other proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine stands out due to its specific structural features, which confer unique reactivity and binding properties. This makes it particularly valuable in research and industrial applications where precise molecular interactions are required.
Properties
CAS No. |
67730-51-2 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-(4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO2/c1-8(2)3-5(9-10)7-6(4-8)11-7/h6-7,10H,3-4H2,1-2H3 |
InChI Key |
LHECLNBZCPCGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(O2)C(=NO)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


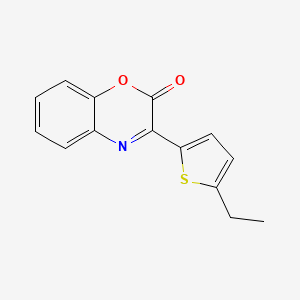
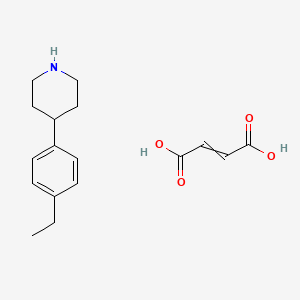
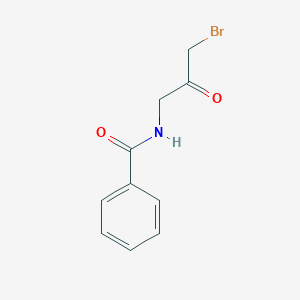
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
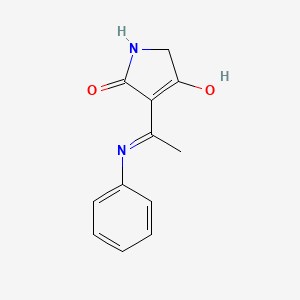

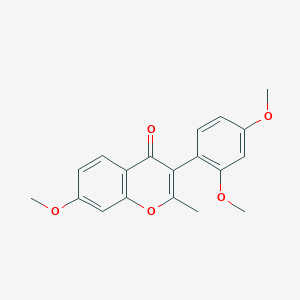
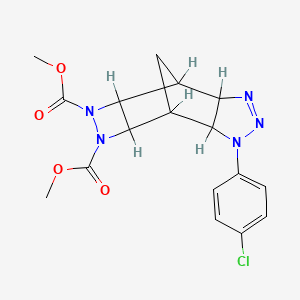
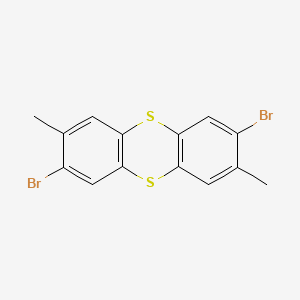

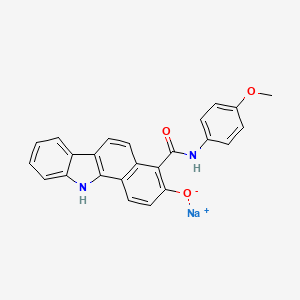
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
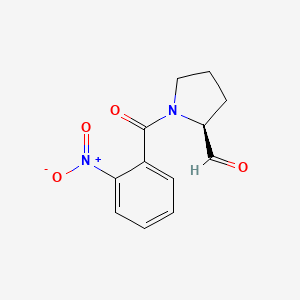
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)
